2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. It may also interact with various cellular pathways and signaling cascades to exert its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application and dosage. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In materials science, it has been studied for its unique optical, electronic, and magnetic properties. In catalysis, it has been investigated for its potential to catalyze various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost, toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide. These include:
1. Further investigation of its potential applications in medicinal chemistry, materials science, and catalysis.
2. Development of new synthesis methods to improve its yield and reduce its cost.
3. Investigation of its toxicity and safety profile to determine its suitability for clinical use.
4. Study of its mechanism of action to better understand its effects and potential applications.
5. Investigation of its potential to interact with other compounds and drugs to develop new therapeutic strategies.
Conclusion:
In conclusion, 2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications.
Synthesemethoden
The synthesis of 2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves the reaction of 3-bromobenzaldehyde and N-(4-methylphenyl)acetamide in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential applications in the development of new materials with unique properties. In catalysis, it has been investigated for its potential applications in various chemical reactions.
Eigenschaften
Molekularformel |
C19H16BrN3O3 |
---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
2-[(4E)-4-[(3-bromophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-5-7-15(8-6-12)21-17(24)11-23-18(25)16(22-19(23)26)10-13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,21,24)(H,22,26)/b16-10+ |
InChI-Schlüssel |
YVYACGSCPHDQFN-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/NC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.